

In-Depth Technical Guide to 1,6-Dimethyl-3-iodo-1H-indazole

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Compound of Interest

Compound Name: 1,6-Dimethyl-3-iodo-1H-indazole

CAS No.: 1257535-50-4

Cat. No.: B1321078

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,6-dimethyl-3-iodo-1H-indazole**, including its chemical identity, structural information, and proposed synthesis. This document is intended to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Structure

CAS Number: 1257535-50-4[1]

Molecular Formula: C₉H₉IN₂

Molecular Weight: 272.1 g/mol [1]

Structure:

 Chemical structure of 1,6-dimethyl-3-iodo-1H-indazole

Image Source: ChemFaces

Synonyms:

- 3-iodo-1,6-dimethyl-1H-indazole

Physicochemical Data

A comprehensive search of available scientific literature and chemical databases did not yield specific experimental data for the physical properties of **1,6-dimethyl-3-iodo-1H-indazole**. The following table summarizes the available information and provides estimated values where applicable.

Property	Value	Source/Method
CAS Number	1257535-50-4	[1]
Molecular Formula	C ₉ H ₉ IN ₂	-
Molecular Weight	272.1 g/mol	[1]
Appearance	Data not available (likely a solid)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **1,6-dimethyl-3-iodo-1H-indazole** is not readily available in the current literature. However, based on established synthetic methodologies for analogous indazole derivatives, a plausible two-step synthesis is proposed. This involves the initial synthesis of 1,6-dimethyl-1H-indazole followed by a regioselective iodination at the C3 position.

Proposed Experimental Protocol

Step 1: Synthesis of 1,6-Dimethyl-1H-indazole

A common method for the N-methylation of indazoles involves the reaction of the parent indazole with a methylating agent in the presence of a base.

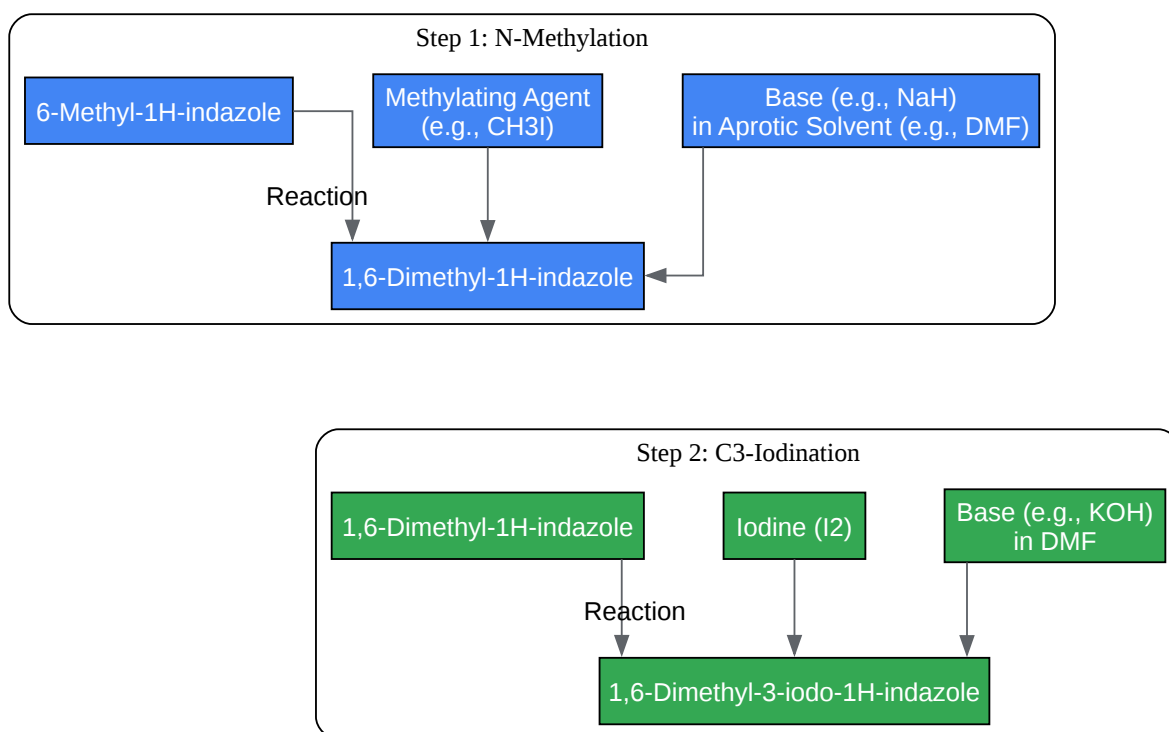
- Reactants: 6-methyl-1H-indazole, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a base (e.g., sodium hydride or potassium carbonate).
- Solvent: A suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Procedure: To a solution of 6-methyl-1H-indazole in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C). After deprotonation, the methylating agent is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted and purified, typically by column chromatography.

Step 2: Iodination of 1,6-Dimethyl-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution, such as iodination.

- Reactants: 1,6-dimethyl-1H-indazole, an iodinating agent (e.g., iodine), and a base (e.g., potassium hydroxide).
- Solvent: A polar aprotic solvent such as dimethylformamide (DMF).
- Procedure: To a solution of 1,6-dimethyl-1H-indazole in DMF, the base is added. Subsequently, a solution of iodine in DMF is added dropwise. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction mixture is worked up by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess iodine, followed by extraction of the product. The crude product is then purified by recrystallization or column chromatography.

Synthesis Workflow Diagram



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Caption: Proposed two-step synthesis of **1,6-dimethyl-3-iodo-1H-indazole**.

Spectral Data (Predicted)

As experimental spectral data for **1,6-dimethyl-3-iodo-1H-indazole** is not available, the following are predicted characteristic signals based on the analysis of related indazole structures.

- ¹H NMR:
 - Singlet corresponding to the N-methyl protons.

- Singlet corresponding to the C6-methyl protons.
- Aromatic protons on the benzene ring, with chemical shifts and coupling patterns influenced by the methyl and iodo substituents.
- ^{13}C NMR:
 - Signals for the two methyl carbons.
 - Signals for the aromatic carbons of the indazole ring system. The carbon at the C3 position bearing the iodine atom is expected to show a characteristic upfield shift.
- IR Spectroscopy:
 - Aromatic C-H stretching vibrations.
 - C=C and C=N stretching vibrations characteristic of the indazole ring.
 - C-N stretching vibrations.
- Mass Spectrometry:
 - A molecular ion peak (M^+) corresponding to the molecular weight of 272.1 g/mol .
 - Characteristic fragmentation patterns for indazole derivatives.

Applications in Research and Drug Development

Indazole derivatives are a well-established class of compounds with a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. They are key components in a number of approved drugs and clinical candidates targeting various diseases, including cancer and inflammatory conditions. The introduction of an iodine atom at the C3 position, as in **1,6-dimethyl-3-iodo-1H-indazole**, provides a valuable handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of diverse libraries of compounds for biological screening. The dimethyl substitution pattern may influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

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References

- [1. 3-iodo-1,6-dimethyl-1H-indazole \[jiewenbianji.com\]](#)
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